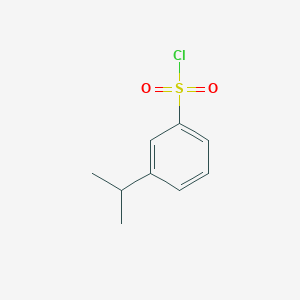

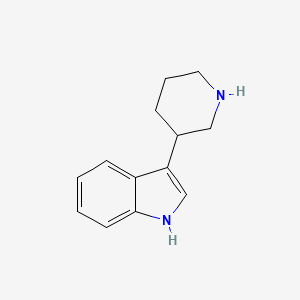

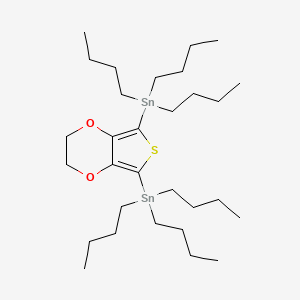

![molecular formula C6H4N4O2 B1601930 3-Nitroimidazo[1,2-a]pyrimidine CAS No. 798568-24-8](/img/structure/B1601930.png)

3-Nitroimidazo[1,2-a]pyrimidine

Übersicht

Beschreibung

3-Nitroimidazo[1,2-a]pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Numerous methods for the synthesis of pyrimidines are described .

Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .

Chemical Reactions Analysis

There are four types of mechanisms for the thermal decomposition of pyrimidine nucleoside analogs . The decomposition mechanism depends on the relative strength of the peptide bond and the amide bond within the pyrimidine ring and whether or not it is accompanied by an oxidation reaction .

Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Antileishmanial Pharmacophore Development

Researchers have been exploring the 3-Nitroimidazo[1,2-a]pyrimidine scaffold for its potential as an antileishmanial pharmacophore. A study focused on the synthesis of new derivatives and their screening against various stages of Leishmania species. The aim was to discover compounds with favorable in vitro physicochemical and pharmacokinetic properties. One such derivative showed promising results as an antileishmanial hit, with low cytotoxicity and good activity against the intracellular amastigote stage of L. infantum .

Scaffold-Hopping in Antikinetoplastid Series

The antikinetoplastid properties of 3-Nitroimidazo[1,2-a]pyrimidine derivatives have been investigated through scaffold-hopping techniques. This approach aims to identify new series with potential antikinetoplastid activity. One study reported the synthesis of a compound with significant activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, although it showed poor solubility and a loss of activity against Leishmania infantum .

Non-Genotoxic Antileishmanial Agents

3-Nitroimidazo[1,2-a]pyrimidines have also been studied for their non-genotoxic properties while retaining potent antileishmanial activity. This is crucial for developing safer therapeutic agents that minimize the risk of genotoxic side effects. The research in this area has contributed to identifying substrates that demonstrate strong in vitro antileishmanial activity .

Improving Aqueous Solubility and Pharmacokinetics

The aqueous solubility and pharmacokinetic properties of 3-Nitroimidazo[1,2-a]pyrimidine derivatives are critical for their development as antileishmanial drugs. Efforts have been made to improve these properties through structural modifications, which could lead to derivatives that are more suitable for in vivo studies .

Structure-Activity Relationship (SAR) Studies

SAR studies involving 3-Nitroimidazo[1,2-a]pyrimidine focus on understanding how different substituents at specific positions of the scaffold affect biological activity. These studies are essential for rational drug design, allowing researchers to predict the biological activity of new compounds based on their chemical structure .

Exploration of Oxidized Metabolites

The structures of probable oxidized metabolites of 3-Nitroimidazo[1,2-a]pyrimidine have been synthesized and investigated. This research is important for predicting the metabolism of potential drugs and understanding their behavior in biological systems .

Wirkmechanismus

Target of Action

3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Mode of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .

Pharmacokinetics

infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

Result of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .

Action Environment

It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.

Safety and Hazards

Zukünftige Richtungen

The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures . This new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .

Eigenschaften

IUPAC Name |

3-nitroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNCOYHBUAVDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569683 | |

| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitroimidazo[1,2-a]pyrimidine | |

CAS RN |

798568-24-8 | |

| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

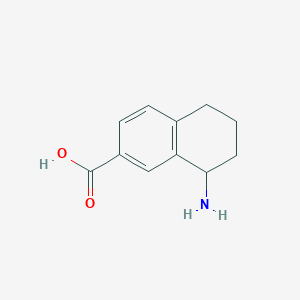

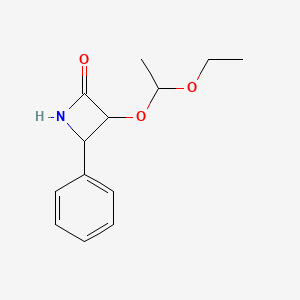

![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)

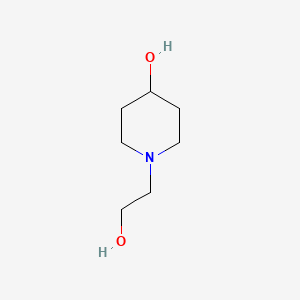

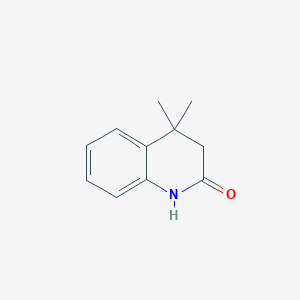

![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)

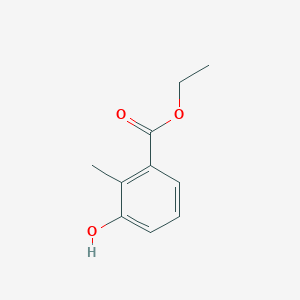

![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)